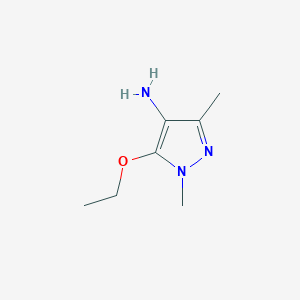
5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of ethoxy and dimethyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ethoxy group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-substituted alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrazole-based drugs are being developed for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the ethoxy group, which can influence its reactivity and biological activity.
1,3-Dimethyl-5-methoxypyrazole: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:
Uniqueness: 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both ethoxy and dimethyl groups. These substituents can enhance its solubility, stability, and reactivity, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
87675-30-7 |
|---|---|
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
5-ethoxy-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-11-7-6(8)5(2)9-10(7)3/h4,8H2,1-3H3 |
Clé InChI |
AQADGRNQCJVRHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NN1C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
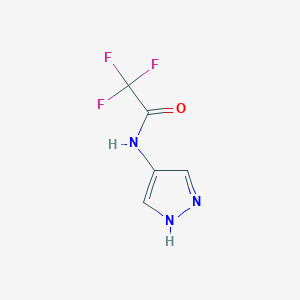

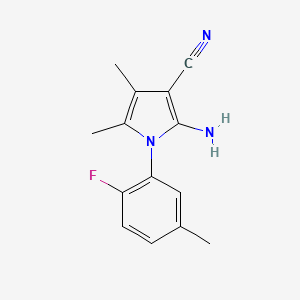
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)

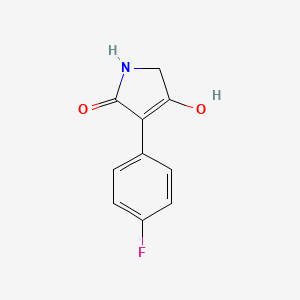
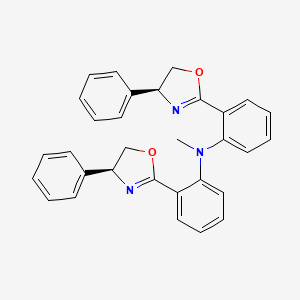



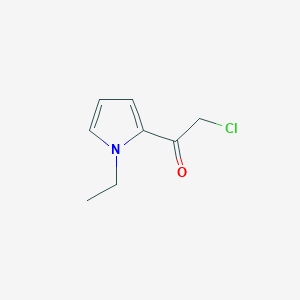
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
